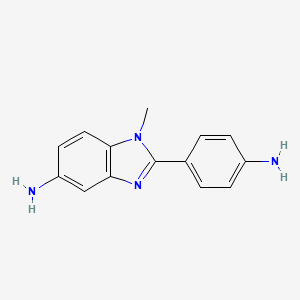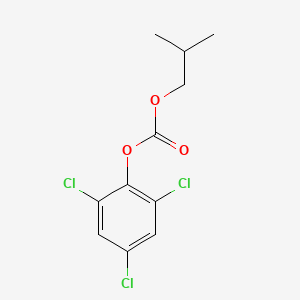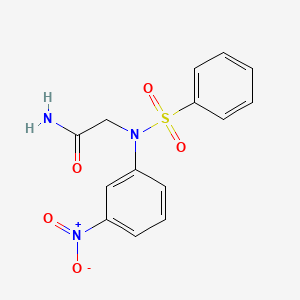
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NPG, is a chemical compound that is extensively used in scientific research. It is a protease inhibitor that is primarily used for studying the biochemical and physiological effects of various proteases. NPG is a potent inhibitor of serine proteases, including trypsin and chymotrypsin, and has been widely used in the field of enzymology.
Mécanisme D'action
NPG works by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site of the protease, thereby preventing the enzyme from carrying out its normal function. This inhibition is irreversible, and the protease cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
NPG has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of proteases in various biological processes, including blood clotting, inflammation, and cancer. NPG has also been used to investigate the mechanism of action of various drugs and their interactions with proteases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPG in lab experiments is its potency as a protease inhibitor. It is a highly effective inhibitor of serine proteases and can be used in small quantities to achieve significant inhibition. However, one of the limitations of NPG is its irreversible inhibition of proteases, which can make it difficult to study the effects of proteases in vivo.
Orientations Futures
There are several future directions for the use of NPG in scientific research. One area of research is the development of new protease inhibitors that are more specific and less toxic than NPG. Another area of research is the investigation of the role of proteases in various diseases, including cancer and inflammation. Additionally, NPG can be used to study the interactions between proteases and various drugs, which can lead to the development of new therapeutic agents.
Méthodes De Synthèse
NPG can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of NPG involves the reaction of 3-nitrophenyl isocyanate with phenylsulfonyl chloride to form N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)urea. This intermediate is then treated with glycine to produce NPG.
Applications De Recherche Scientifique
NPG has been extensively used in scientific research as a protease inhibitor. It is commonly used to study the biochemical and physiological effects of various proteases, including trypsin and chymotrypsin. NPG is also used to investigate the mechanism of action of proteases and their role in various biological processes.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-5-4-6-12(9-11)17(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDXICZOMOOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

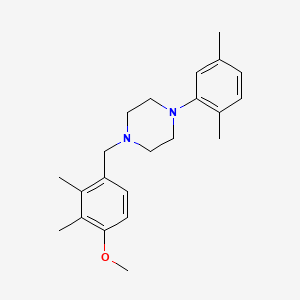

![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

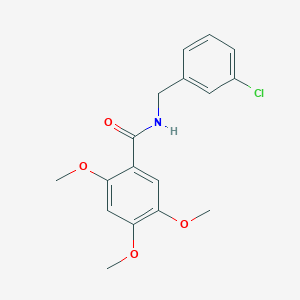

![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
